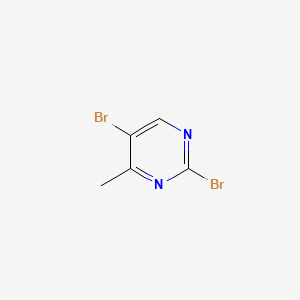

2,5-Dibromo-4-methylpyrimidine

説明

2,5-Dibromo-4-methylpyrimidine is a chemical compound with the molecular formula C5H4Br2N2 . It has an average mass of 250.919 Da and a monoisotopic mass of 248.878860 Da . It is also known by other names such as 2,5-Dibrom-4-methylpyridin in German, 2,5-Dibromo-4-méthylpyridine in French, and Pyridine, 2,5-dibromo-4-methyl- in ACD/Index Name .

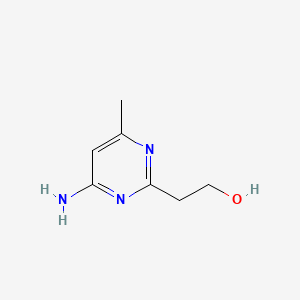

Molecular Structure Analysis

The molecular structure of 2,5-Dibromo-4-methylpyrimidine consists of a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has two bromine atoms and one methyl group attached to this ring .Physical And Chemical Properties Analysis

2,5-Dibromo-4-methylpyrimidine has a molecular weight of 251.91 . The InChI key is IRPNRIMHCGWJMZ-UHFFFAOYSA-N . Unfortunately, specific physical properties like melting point, boiling point, and density were not found in the sources I accessed.科学的研究の応用

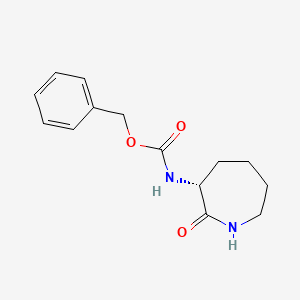

Amination Reactions : 2,5-Dibromo-4-methylpyrimidine is involved in amination reactions, leading to the formation of various aminopyrimidines, which are important in pharmaceutical synthesis (Streef & Hertog, 2010).

Precursor in Pharmaceutical and Explosive Industries : As a precursor, 2,5-Dibromo-4-methylpyrimidine plays a role in the synthesis of compounds used in high explosives and medicinal products. This underscores its significance in process chemistry (Patil, Jadhav, Radhakrishnan, & Soman, 2008).

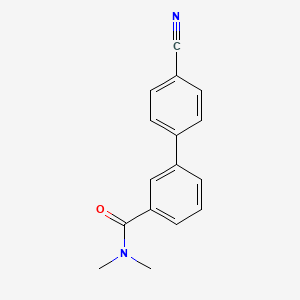

Intermediate in Synthetic Anticancer Drugs : It serves as an intermediate in the synthesis of dasatinib, a synthetic anticancer drug, showcasing its importance in drug development (Guo Lei-ming, 2012).

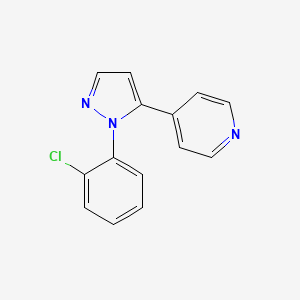

Synthesis of Thiazolo[4,5‐d]pyrimidine Derivatives : Utilized in the synthesis of thiazolo[4,5‐d]pyrimidine derivatives, it demonstrates its versatility in the creation of novel heterocyclic compounds (Bakavoli, Nikpour, & Rahimizadeh, 2006).

Metal-complexing Molecular Rods : It's instrumental in synthesizing metal-complexing molecular rods, indicating its utility in material science and nanotechnology (Schwab, Fleischer, & Michl, 2002).

Crystalline Structure Analysis : The study of its crystalline modifications provides insights into the structural dynamics of pyrimidine derivatives, which is valuable for material science and crystallography (Zhukhlistova & Tishchenko, 2001).

One-Pot Nitrodebromination and Methyl Bi-functionalization : Showcasing a unique transformation in pyrimidine chemistry, it contributes to the development of novel synthetic methodologies (Mousavi, Heravi, & Tajabadi, 2020).

特性

IUPAC Name |

2,5-dibromo-4-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2N2/c1-3-4(6)2-8-5(7)9-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRPNRIMHCGWJMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00735047 | |

| Record name | 2,5-Dibromo-4-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dibromo-4-methylpyrimidine | |

CAS RN |

171408-73-4 | |

| Record name | 2,5-Dibromo-4-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorophenyl)-3,6-dimethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B596575.png)

![1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B596588.png)